THP-PEG8-Boc THP-PEG8-Boc
Brand Name: Vulcanchem
CAS No.:
VCID: VC16028218
InChI: InChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3
SMILES:
Molecular Formula: C26H50O11
Molecular Weight: 538.7 g/mol

THP-PEG8-Boc

CAS No.:

Cat. No.: VC16028218

Molecular Formula: C26H50O11

Molecular Weight: 538.7 g/mol

* For research use only. Not for human or veterinary use.

THP-PEG8-Boc -

Specification

Molecular Formula C26H50O11
Molecular Weight 538.7 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3
Standard InChI Key UQHLKJIOXBUPCQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

THP-PEG8-Boc features three distinct functional regions:

  • Tetrahydropyran (THP) Group: A cyclic ether providing steric protection and chemical stability to adjacent functional groups. The THP moiety shields reactive sites during synthetic procedures, preventing unwanted side reactions .

  • PEG8 Spacer: An octameric polyethylene glycol chain ((CH2CH2O)8-\text{(CH}_2\text{CH}_2\text{O)}_8-) that enhances solubility, reduces immunogenicity, and confers flexibility to molecular constructs. The PEG8 length optimizes spatial separation between binding domains in PROTACs .

  • Boc Protecting Group: A tert-butyloxycarbonyl group (OC(O)O(C(CH3)3-\text{OC(O)O(C(CH}_3\text{)}_3) that temporarily masks amine functionalities, enabling selective reactivity during stepwise syntheses.

The canonical SMILES representation of THP-PEG8-Boc is:
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOC(C)(C)OC(=O)N\text{C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOC(C)(C)OC(=O)N}
This linear structure ensures predictable conjugation kinetics in bioconjugation reactions .

Physicochemical Properties

PropertyValue
Molecular FormulaC21H43NO10\text{C}_{21}\text{H}_{43}\text{NO}_{10}
Molecular Weight469.6 g/mol
AppearanceColorless to pale yellow liquid
SolubilityHighly soluble in water, DMSO, and methanol
Storage Conditions2–8°C under inert atmosphere

The PEG8 chain dominates solubility characteristics, while the THP and Boc groups enhance stability against enzymatic degradation and oxidative stress .

Synthetic Methodology and Industrial Production

Laboratory-Scale Synthesis

THP-PEG8-Boc synthesis proceeds via a three-step sequence:

  • PEG8 Chain Assembly: Ethylene oxide monomers undergo ring-opening polymerization catalyzed by boron trifluoride etherate, yielding a linear octaethylene glycol intermediate.

  • THP Incorporation: The terminal hydroxyl group of PEG8 reacts with dihydropyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to form the THP-protected derivative.

  • Boc Protection: The amine terminus is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine), yielding the final Boc-protected product .

Reaction conditions are meticulously controlled at temperatures below 40°C to prevent PEG chain scission or Boc group decomposition.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield (typically >85%) and purity. Key process parameters include:

  • Reagent Stoichiometry: 1.2:1 molar ratio of dihydropyran to PEG8-diol to minimize di-THP byproducts.

  • Purification: Sequential chromatography (silica gel followed by size-exclusion) removes oligomeric impurities and unreacted starting materials .

Role in PROTAC Technology and Therapeutic Development

Mechanism of Targeted Protein Degradation

PROTACs utilizing THP-PEG8-Boc operate via a ternary complex mechanism:

  • Target Protein Binding: A ligand (e.g., kinase inhibitor) attached to one end of THP-PEG8-Boc binds the protein of interest.

  • E3 Ligase Recruitment: A second ligand (e.g., von Hippel-Lindau binder) conjugated to the Boc terminus recruits an E3 ubiquitin ligase.

  • Ubiquitination and Degradation: The E3 ligase transfers ubiquitin molecules to the target protein, marking it for proteasomal destruction .

This event-driven pharmacology allows sub-stoichiometric activity, overcoming limitations of traditional occupancy-based inhibitors.

Therapeutic Applications

  • Oncology: THP-PEG8-Boc-based PROTACs degrade oncogenic proteins such as BRD4 and EGFR, showing efficacy in xenograft models of leukemia and lung cancer.

  • Neurodegeneration: Tau and α-synuclein degraders mitigate neurofibrillary tangle formation in Alzheimer’s and Parkinson’s disease models, respectively .

  • Inflammatory Disorders: IRAK4-targeting PROTACs suppress cytokine production in rheumatoid arthritis assays.

Comparative Analysis with Analogous PEG Linkers

CompoundMolecular FormulaKey FeaturesLimitations
THP-PEG8-BocC21H43NO10\text{C}_{21}\text{H}_{43}\text{NO}_{10}Boc protection enables selective amine couplingRequires deprotection step
THP-PEG8-THPC26H50O11\text{C}_{26}\text{H}_{50}\text{O}_{11}Dual THP groups enhance stabilityLimited functional versatility
Br-PEG8-THPC21H41BrO9\text{C}_{21}\text{H}_{41}\text{BrO}_9Bromide terminus facilitates alkylationPotential toxicity concerns

THP-PEG8-Boc’s Boc group provides orthogonal reactivity compared to THP-PEG8-THP’s terminal hydroxyl or Br-PEG8-THP’s bromide, enabling diverse conjugation strategies .

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